molecular formula C20H20N2O2S B13582088 (2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide

(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide

Cat. No.: B13582088
M. Wt: 352.5 g/mol
InChI Key: YKEBQOCISGLHAB-FYWRMAATSA-N
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Description

2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide is an organic compound that features a cyano group, a cyclohexyl group, and a furan ring substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactionsThe phenylsulfanyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: 2-cyano-N-cyclohexyl-3-[5-(phenylsulfonyl)furan-2-yl]prop-2-enamide.

    Reduction: 2-amino-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-cyclohexyl-3-[5-(phenylsulfonyl)furan-2-yl]prop-2-enamide: Similar structure but with a sulfone group instead of a sulfanyl group.

    2-amino-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide: Similar structure but with an amino group instead of a cyano group.

Uniqueness

2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the cyano group makes it a versatile intermediate in organic synthesis, while the phenylsulfanyl group can be further modified to introduce additional functionality .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C20H20N2O2S/c21-14-15(20(23)22-16-7-3-1-4-8-16)13-17-11-12-19(24-17)25-18-9-5-2-6-10-18/h2,5-6,9-13,16H,1,3-4,7-8H2,(H,22,23)/b15-13+

InChI Key

YKEBQOCISGLHAB-FYWRMAATSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N

Origin of Product

United States

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